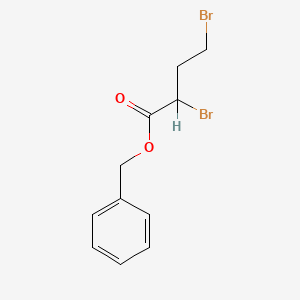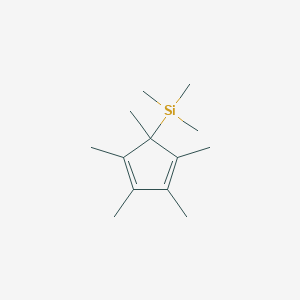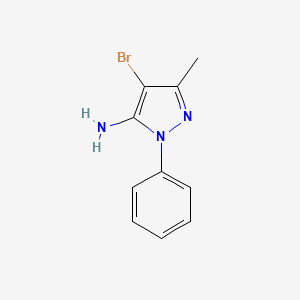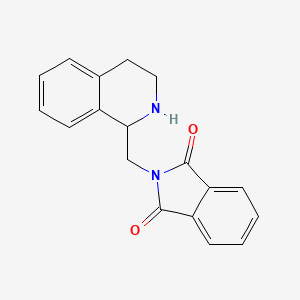
2-((1,2,3,4-Tetrahydroisoquinolin-1-YL)methyl)isoindoline-1,3-dione
Descripción general
Descripción
The compound 2-((1,2,3,4-Tetrahydroisoquinolin-1-YL)methyl)isoindoline-1,3-dione is a derivative of isoquinoline-1,3-dione, a scaffold that has been identified for its potential in inhibiting HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase . The structure of this compound suggests that it may have interesting biological activities, given the pharmacological significance of its core chemical structure.
Synthesis Analysis
The synthesis of related compounds has been explored through various methods. For instance, 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones have been prepared using an activated Pictet-Spengler reaction followed by oxidation with silver(II) oxide in nitric acid . Additionally, a new efficient synthesis of isoquinoline-1,3(2H,4H)-diones and isoindolin-1-ones has been developed via a sequential Ugi/cyclization reaction, which could potentially be adapted for the synthesis of 2-((1,2,3,4-Tetrahydroisoquinolin-1-YL)methyl)isoindoline-1,3-dione .
Molecular Structure Analysis
The molecular structure of isoindoline-1,3-dione derivatives has been characterized using 1D and 2D NMR spectroscopy, including COSY and HSQC techniques . These methods provide detailed information about the correlation between protons and the adjacent carbons, which is essential for confirming the structure of such compounds.
Chemical Reactions Analysis
Isoquinoline-1,3-dione derivatives have been involved in various chemical reactions. For example, they have been hydroxylated under transition-metal-free and reductant-free conditions, which is a mild and broadly applicable methodology . Moreover, photoinduced reactions of isoquinolinetriones with diphenylacetylenes have led to the synthesis of dibenz[de,g]-(2H)-isoquinoline-4,6-dione derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline-1,3-dione derivatives are influenced by their interaction with metal ions. For instance, 2-hydroxyisoquinoline-1,3(2H,4H)-dione forms complexes with Mg(2+) and Mn(2+), which are essential for its biological activity . The antiviral activities of these compounds have been evaluated, and their ability to inhibit viral replication in cell lines has been documented .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been involved in the synthesis of hydantoins and thiohydantoins derived from 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. These compounds were cyclized to produce various hydantoins and thiohydantoins, demonstrating its utility in complex chemical syntheses (Macháček et al., 2006).
Corrosion Inhibition
- A study synthesized 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione, which demonstrated inhibiting activity of corrosion for mild steel in acidic media. This indicates its potential application in corrosion protection (Aouine et al., 2011).
Advanced Organic Synthesis Techniques
- Research has shown its use in new synthesis methods of isoquinoline-1,3(2H,4H)-diones or isoindolin-1-ones via sequential Ugi/cyclization reaction, highlighting its role in developing novel organic synthesis strategies (Yuan et al., 2016).
Structural and Spectroscopic Analysis
- The structure of derivatives like 2-(4-methyl-2 Phenyl-4, 5-dihydrooxazol-4-ylmethyl)-isoindole-1, 3-dione has been characterized using NMR spectroscopy, emphasizing its importance in structural chemistry (Dioukhane et al., 2021).
Chemical Transformation and Reactivity
- Studies have explored its transformation capabilities, such as in the oxidative fission of α-substituted β-diketones by selenium dioxide, showcasing its versatility in chemical reactions (Howe & Johnson, 1972).
Crystal Structure and Hirshfeld Surface Analysis
- Research on compounds like 2-((Pyridin-4-yl)methyl)isoindoline-1,3-dione revealed insights into crystal structure and Hirshfeld surface analysis, contributing to the field of crystallography (Prathap et al., 2017).
Pharmaceutical Applications
- A study on magnesium chelating 2-hydroxyisoquinoline-1,3(2H,4H)-diones revealed their potential as inhibitors of HIV-1 integrase and/or the HIV-1 reverse transcriptase ribonuclease H domain, suggesting a role in antiviral drug development (Billamboz et al., 2011).
Propiedades
IUPAC Name |
2-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-17-14-7-3-4-8-15(14)18(22)20(17)11-16-13-6-2-1-5-12(13)9-10-19-16/h1-8,16,19H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOHRYLFPGOMKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386063 | |
| Record name | 2-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1,2,3,4-Tetrahydroisoquinolin-1-YL)methyl)isoindoline-1,3-dione | |
CAS RN |
310451-86-6 | |
| Record name | 2-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



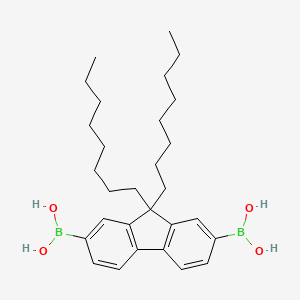
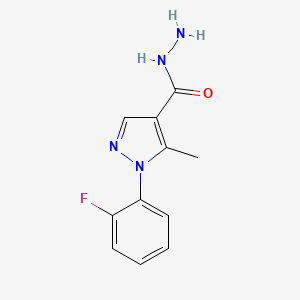
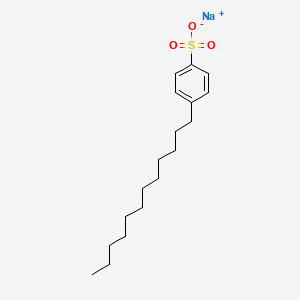
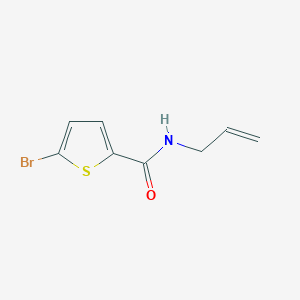
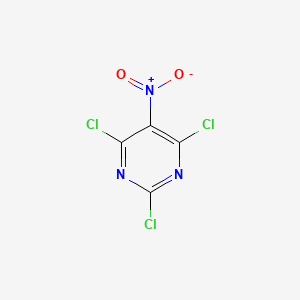
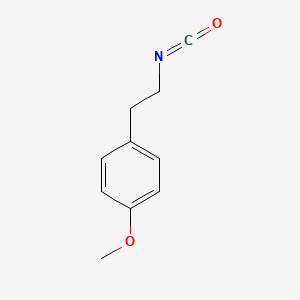
![2-Amino-3-[(2,5-dimethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1334801.png)
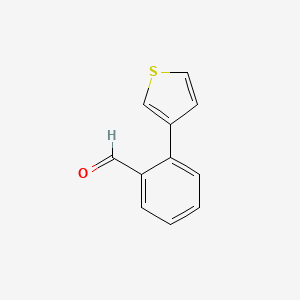
![2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid](/img/structure/B1334809.png)
![2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1334810.png)
![3-Nitro-5-[(3-phenylpropyl)thio]aniline](/img/structure/B1334811.png)
